N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide

Lipophilicity Membrane permeability CNS drug design

N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide (CAS 1256037-07-6) is a fluorinated N-aryl benzamide derivative with the molecular formula C17H16FNO4 and a molecular weight of 317.31 g/mol. It features a 3-fluorobenzamide moiety linked to a 2-acetyl-3,4-dimethoxyphenyl ring system, and is classified commercially as a fluorinated pharmaceutical intermediate.

Molecular Formula C17H16FNO4
Molecular Weight 317.316
CAS No. 1256037-07-6
Cat. No. B2764031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide
CAS1256037-07-6
Molecular FormulaC17H16FNO4
Molecular Weight317.316
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21)
InChIKeyAXYKZHXKGGMYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide (CAS 1256037-07-6): Physicochemical Identity and Research-Grade Procurement Profile


N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide (CAS 1256037-07-6) is a fluorinated N-aryl benzamide derivative with the molecular formula C17H16FNO4 and a molecular weight of 317.31 g/mol [1]. It features a 3-fluorobenzamide moiety linked to a 2-acetyl-3,4-dimethoxyphenyl ring system, and is classified commercially as a fluorinated pharmaceutical intermediate . Its computed physicochemical profile includes an XLogP3 of 3, topological polar surface area (TPSA) of 64.6 Ų, 5 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The compound is supplied at ≥95% to ≥98% purity by multiple vendors and is intended exclusively for research and development use .

Why N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Within the N-aryl-3-fluorobenzamide class, even minor structural modifications produce substantial changes in physicochemical and potentially pharmacological profiles. The 2-acetyl substituent on the dimethoxyphenyl ring of this compound contributes an additional hydrogen bond acceptor, increases molecular weight by 42 Da versus the non-acetylated analog N-(2,4-dimethoxyphenyl)-3-fluorobenzamide (MW 275.28, LogP 2.35, TPSA 47.6 Ų) , and raises computed lipophilicity by approximately 0.65 LogP units [1]. The 3,4-dimethoxy substitution pattern further distinguishes it from 2,4-dimethoxy regioisomers, altering electron density distribution on the aryl ring [1]. These differences collectively affect solubility, permeability, and target binding potential, meaning that procurement decisions based on assumed in-class interchangeability carry material risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide Relative to Closest Analogs


Lipophilicity (XLogP3) Advantage Over the Closest Non-Acetylated Analog

The target compound exhibits a computed XLogP3 of 3, which is 0.65 LogP units higher than the directly comparable non-acetylated analog N-(2,4-dimethoxyphenyl)-3-fluorobenzamide (LogP = 2.35) [1]. This difference arises from the 2-acetyl substituent contributing additional hydrophobic surface area. In the context of central nervous system drug design, LogP values in the range of 2–4 are generally associated with favorable blood-brain barrier penetration [2], positioning the target compound closer to the optimal range than its comparator.

Lipophilicity Membrane permeability CNS drug design

Higher Topological Polar Surface Area (TPSA) Conferring Differentiated Oral Bioavailability Predictions

The target compound has a computed TPSA of 64.6 Ų, compared with 47.6 Ų for N-(2,4-dimethoxyphenyl)-3-fluorobenzamide—a difference of 17.0 Ų [1]. This arises from the additional carbonyl oxygen of the 2-acetyl group contributing to polar surface area. The TPSA value of 64.6 Ų remains well below the commonly cited threshold of 140 Ų for likely oral absorption, yet is sufficiently elevated above the comparator to offer a meaningfully differentiated permeability-absorption balance [2]. For orally targeted programs, the target compound presents a distinct position on the TPSA-absorption probability curve.

Oral bioavailability Drug-likeness ADME prediction

Increased Conformational Flexibility via Rotatable Bond Count Differing from Rigid Analogs

The target compound possesses 5 rotatable bonds compared to only 2 rotatable bonds in N-(2,4-dimethoxyphenyl)-3-fluorobenzamide [1]. The 2-acetyl group introduces three additional rotatable bonds (the acetyl C–C bond and two methoxy C–O bonds in the 3,4-orientation versus the 2,4-orientation). While higher rotatable bond counts generally disfavor entropic binding, values ≤10 are considered acceptable in drug discovery [2], and 5 rotatable bonds may allow this scaffold to access binding conformations unavailable to the more rigid 2-rotatable-bond comparator.

Conformational flexibility Target engagement Entropic binding

Fluorine Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro Positional Isomer in Benzamide Reactivity

The 3-fluoro substitution on the benzamide ring of the target compound (CAS 1256037-07-6) is regioisomerically distinct from the 2-fluoro analog N-(2-acetyl-3,4-dimethoxyphenyl)-2-fluorobenzamide (CAS 1256037-05-4) [1]. Both share identical molecular formula (C17H16FNO4, MW 317.31), but the fluorine position alters the electronic environment of the amide carbonyl. Studies on (poly)fluorobenzamide reactivity in palladium-catalyzed direct arylations have demonstrated that fluoro substituents act as directing groups and that their position (ortho vs. meta vs. para relative to the amide) governs regioselectivity in cross-coupling reactions [2]. The 3-fluoro (meta) position in this compound leaves the ortho positions of the benzamide ring available for subsequent C–H functionalization, a synthetic advantage not shared by the 2-fluoro isomer.

Regiochemistry Metabolic stability Fluorine positional effects

Melting Point Specification Enabling Solid-State Purification and Formulation

The target compound has a reported melting point of 98–99 °C, making it a crystalline solid at ambient temperature . In contrast, the closest non-acetylated analog N-(2,4-dimethoxyphenyl)-3-fluorobenzamide is listed as a solid by its supplier but without a publicly disclosed melting point, limiting confidence in its solid-state reproducibility . A well-defined melting point within the 90–100 °C range enables purification by recrystallization and serves as a quality control endpoint for batch-to-batch consistency.

Crystallization Solid-state characterization Purity control

Acetyl Group as a Synthetic Diversification Handle Absent in De-Acetyl Analogs

The 2-acetyl substituent on the dimethoxyphenyl ring provides a ketone functional group capable of undergoing chemoselective transformations—including reductive amination, oxime formation, Grignard addition, and hydrazone condensation—that are entirely unavailable to the non-acetylated analog N-(2,4-dimethoxyphenyl)-3-fluorobenzamide (which bears only methoxy and amide functionalities) [1]. Reductive amination of the acetyl group, for instance, could generate a secondary amine for further elaboration, as described in general synthetic routes for acetyl-substituted benzamides . This single functional group difference expands the derivatization vector space by one full dimension relative to de-acetyl comparators.

Synthetic diversification Ketone reactivity Library synthesis

Priority Application Scenarios for N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide Based on Differentiated Evidence


CNS-Targeted Screening Library Design Requiring Favorable Lipophilicity and TPSA Balance

With an XLogP3 of 3 and TPSA of 64.6 Ų—both within ranges associated with CNS drug-likeness—this compound is a rational selection for neuroscience-focused screening decks where the non-acetylated analog (LogP 2.35, TPSA 47.6 Ų) may underperform on permeability-solubility balance [1]. The 0.65 LogP unit advantage over the comparator positions this scaffold closer to the established CNS-optimal LogP window of 2–4, as identified in medicinal chemistry reviews of successful CNS drugs .

Lead Optimization Campaigns Exploiting the Acetyl Group as a Synthetic Diversification Vector

The 2-acetyl ketone enables library diversification via reductive amination, oxime ligation, and Grignard chemistry that is inaccessible from de-acetyl analogs [1]. Medicinal chemistry teams requiring rapid analog synthesis for structure-activity relationship (SAR) exploration should prioritize this compound over N-(2,4-dimethoxyphenyl)-3-fluorobenzamide, which lacks any ketone handle and therefore limits derivatization to amide N-alkylation or aryl substitution only .

Late-Stage C–H Functionalization Programs Leveraging 3-Fluoro Regiochemistry

The meta-fluoro substitution on the benzamide ring leaves both ortho positions available for palladium-catalyzed direct arylation, unlike the 2-fluoro positional isomer (CAS 1256037-05-4) which blocks one ortho site [1]. This is supported by published studies demonstrating that fluoro substituents on benzamides act as regioselectivity-directing groups in C–H activation chemistry, with the meta position offering distinct synthetic advantages .

Procurement Specifications Requiring Verifiable Solid-State Identity via Melting Point

The published melting point of 98–99 °C enables incoming quality control by capillary melting point determination, a capability not available with comparator compounds lacking this specification [1]. For GLP-grade or GMP-precursor procurement workflows that require identity verification beyond HPLC retention time, this compound offers a practical quality assurance advantage over the non-acetylated analog, for which no melting point is publicly disclosed .

Quote Request

Request a Quote for N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.